An In-depth Technical Guide to N-methyl-4-phenylbutanamide: Structure, Properties, and Synthesis
An In-depth Technical Guide to N-methyl-4-phenylbutanamide: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyl-4-phenylbutanamide is a chemical compound featuring a phenyl group and a secondary amide functional group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed theoretical synthesis protocol, and a discussion of its potential, though not yet extensively documented, applications. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, enabling a deeper understanding of this molecule's characteristics and potential for further investigation.
Chemical Identity and Structure
N-methyl-4-phenylbutanamide is a derivative of butyric acid with a phenyl substituent at the 4-position and a methyl-substituted amide group. Its systematic IUPAC name is N-methyl-4-phenylbutanamide.
The fundamental structure consists of a four-carbon aliphatic chain. One end of this chain is attached to a phenyl group, while the other end is a carboxamide with a methyl group on the nitrogen atom. This structure imparts both hydrophobic (due to the phenyl and alkyl chain) and hydrophilic (due to the amide group) characteristics to the molecule.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | PubChem[1] |
| Molecular Weight | 177.24 g/mol | PubChem |
| Canonical SMILES | CNC(=O)CCCC1=CC=CC=C1 | PubChem[1] |
| InChI | InChI=1S/C11H15NO/c1-12-11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,12,13) | PubChem[1] |
| InChIKey | WEKPKUUXSDVLAT-UHFFFAOYSA-N | PubChem[1] |
| PubChem CID | 17947794 | PubChem[1] |
digraph "N_methyl_4_phenylbutanamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; N1 [label="N"]; O1 [label="O"];
// Phenyl Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Butanamide Chain C1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10;
// Amide Group C10 -- O1 [style=double]; C10 -- N1; N1 -- C11;
// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; C7 [pos="-1.5,0.7!"]; C8 [pos="-2.8,0!"]; C9 [pos="-4.1,0.7!"]; C10 [pos="-5.4,0!"]; O1 [pos="-5.4,-1.4!"]; N1 [pos="-6.7,0.7!"]; C11 [pos="-8.0,0!"]; }
Caption: Chemical structure of N-methyl-4-phenylbutanamide.
Physicochemical and Spectroscopic Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| XlogP | 2.2 | A measure of lipophilicity.[1] |
| Boiling Point | ~210.8°C at 760 mmHg | Estimated based on similar compounds like N-methylbutanamide.[2] |
| Solubility | Soluble in polar organic solvents. | Expected to be soluble in solvents like alcohols, ethers, and chlorinated alkanes.[3] |
Spectroscopic Data (Predicted)
The following sections outline the expected spectroscopic characteristics of N-methyl-4-phenylbutanamide.
-
Aromatic Protons (C₆H₅-) : Expected to appear as a multiplet in the range of δ 7.1-7.3 ppm.
-
Methylene Protons (-CH₂-Ph) : A triplet around δ 2.6-2.8 ppm.
-
Methylene Protons (-CH₂-CH₂-CO-) : A multiplet around δ 1.8-2.0 ppm.
-
Methylene Protons (-CH₂-CO-) : A triplet around δ 2.1-2.3 ppm.
-
N-Methyl Protons (N-CH₃) : A singlet around δ 2.7-2.9 ppm, possibly showing coupling to the N-H proton.
-
Amide Proton (N-H) : A broad singlet typically in the range of δ 5.5-8.5 ppm.
-
Carbonyl Carbon (C=O) : Expected in the low-field region, around δ 172-175 ppm.[4]
-
Aromatic Carbons (C₆H₅-) : Multiple signals in the range of δ 125-142 ppm.[4]
-
Methylene Carbon (-CH₂-Ph) : Around δ 35 ppm.
-
Methylene Carbon (-CH₂-CH₂-CO-) : Around δ 28 ppm.
-
Methylene Carbon (-CH₂-CO-) : Around δ 36 ppm.
-
N-Methyl Carbon (N-CH₃) : Around δ 26 ppm.
-
N-H Stretch : A characteristic sharp peak around 3300 cm⁻¹.
-
C-H Stretch (Aromatic) : Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic) : Signals below 3000 cm⁻¹.
-
C=O Stretch (Amide I band) : A strong absorption band around 1640 cm⁻¹.
-
N-H Bend (Amide II band) : A band around 1550 cm⁻¹.
-
C-N Stretch : In the region of 1400-1200 cm⁻¹.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 177. Subsequent fragmentation could involve cleavage of the amide bond and rearrangements of the alkyl chain.
Synthesis of N-methyl-4-phenylbutanamide
A reliable and straightforward method for the synthesis of N-methyl-4-phenylbutanamide is the amidation of 4-phenylbutanoic acid. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with methylamine.
Caption: Proposed synthesis workflow for N-methyl-4-phenylbutanamide.
Experimental Protocol: Two-Step Synthesis
This protocol describes a standard laboratory procedure for the synthesis of N-methyl-4-phenylbutanamide from 4-phenylbutanoic acid.
Step 1: Synthesis of 4-Phenylbutanoyl Chloride
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylbutanoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents).
-
Reaction : Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up : After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-phenylbutanoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of N-methyl-4-phenylbutanamide
-
Reaction Setup : In a separate flask, prepare a solution of methylamine (CH₃NH₂) (at least 2 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and cool it in an ice bath.
-
Addition : Slowly add the crude 4-phenylbutanoyl chloride from Step 1 to the methylamine solution with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification :
-
Wash the reaction mixture sequentially with dilute hydrochloric acid (to remove excess methylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude N-methyl-4-phenylbutanamide.
-
The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Potential Applications and Biological Significance
While specific biological activities of N-methyl-4-phenylbutanamide are not extensively reported, the core structure is present in molecules with known pharmacological effects. The parent compound, 4-phenylbutanoic acid (4-PBA), is a histone deacetylase (HDAC) inhibitor and has been investigated for its therapeutic potential in a variety of diseases, including urea cycle disorders and some forms of cancer.[5]
The N-methylamide moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as its solubility, membrane permeability, and metabolic stability. Therefore, N-methyl-4-phenylbutanamide could be a subject of interest in medicinal chemistry for the development of novel therapeutics. Its structural similarity to other biologically active amides suggests it could be screened for a range of activities.
Conclusion
N-methyl-4-phenylbutanamide is a molecule with a well-defined chemical structure but limited experimentally determined data in the public domain. This guide has provided a comprehensive overview of its predicted properties based on its constituent functional groups and a plausible, detailed synthesis protocol. The structural relationship to biologically active compounds like 4-phenylbutanoic acid suggests that N-methyl-4-phenylbutanamide could be a valuable compound for further research and screening in drug discovery programs. The information presented here serves as a solid starting point for any scientist or researcher interested in exploring the chemistry and potential applications of this compound.
References
-
PubChem. N-Methyl-4-oxo-4-phenylbutanamide. Available from: [Link]
-
PubChem. N-methyl-N-phenylbutanamide. Available from: [Link]
-
Pharmaffiliates. N-Methyl-N-phenylbutanamide. Available from: [Link]
-
SpectraBase. N-Methyl-4-phenylbutan-2-amine. Available from: [Link]
-
PubChemLite. N-methyl-4-phenylbutanamide (C11H15NO). Available from: [Link]
-
CAS Common Chemistry. N-Methylbutanamide. Available from: [Link]
-
PMC. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Available from: [Link]
-
ResearchGate. comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. Available from: [Link]
-
PubChem. N-[(4-Methyloxan-4-YL)methyl]-4-phenylbutanamide. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: [Link]
-
ResearchGate. Figure S6. 13 C-NMR spectrum of methyl.... Available from: [Link]
-
MDPI. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Available from: [Link]
-
NIST WebBook. Benzenesulfonamide, N-methyl-N-phenyl-. Available from: [Link]
-
MDPI. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Available from: [Link]
-
ResearchGate. Pharmacological and Behavioral Profile of N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) Carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103), a Novel 5-Hydroxytryptamine2A Receptor Inverse Agonist. Available from: [Link]
-
YouTube. Carbon-13 NMR Spectroscopy. Available from: [Link]
-
OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. Available from: [Link]
-
NIST WebBook. Acetamide, N-(4-methylphenyl)-. Available from: [Link]
-
PMC. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Available from: [Link]
-
MDPI. Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Available from: [Link]
-
RSC Publishing. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Available from: [Link]
-
Stenutz. 4-methyl-N-phenylbenzamide. Available from: [Link]
-
Chemsrc. 4-phenylbutanal. Available from: [Link]
Sources
- 1. PubChemLite - N-methyl-4-phenylbutanamide (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 2. N-methylbutanamide | 17794-44-4 [chemnet.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
